molecular formula C10H11NO3 B12605968 (4-Carbamoylphenyl)methyl acetate CAS No. 650602-26-9

(4-Carbamoylphenyl)methyl acetate

Cat. No.: B12605968
CAS No.: 650602-26-9
M. Wt: 193.20 g/mol
InChI Key: MSMMVTVLMJIQHJ-UHFFFAOYSA-N
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Description

Contextualization within Ester-Amide Derivative Chemistry

Ester-amide compounds are a significant class of molecules that feature both ester and amide functional groups. This combination gives rise to molecules with diverse chemical reactivity and potential applications. Esters are derivatives of carboxylic acids where the hydroxyl group is replaced by an alkoxy group, while amides are derivatives where the hydroxyl group is replaced by an amino group. nih.gov The presence of both functionalities in a single molecule like (4-Carbamoylphenyl)methyl acetate (B1210297) allows for a range of chemical transformations.

The amide group is generally less reactive than the ester group towards nucleophilic acyl substitution due to the resonance stabilization between the nitrogen lone pair and the carbonyl group. nih.gov This difference in reactivity can be exploited in synthetic chemistry to selectively react at one site over the other. The formation of amides from esters, often termed aminolysis, is a common transformation, though it typically requires heating or catalysis. thieme-connect.de Conversely, the hydrolysis of an ester to a carboxylic acid can be achieved under conditions that may leave the more robust amide group intact.

The study of ester-amide derivatives is crucial in various fields, including medicinal chemistry and materials science. Many biologically active molecules and pharmaceutical drugs contain both ester and amide functionalities, which contribute to their binding affinity to biological targets and their pharmacokinetic properties. In polymer chemistry, the combination of ester and amide linkages in a polymer backbone can lead to materials with tailored thermal and mechanical properties.

Rationale for Academic Investigation of Novel Carbocyclic Esters

The academic pursuit of novel carbocyclic esters, such as (4-Carbamoylphenyl)methyl acetate, is driven by several key factors. Carbocyclic scaffolds, particularly aromatic rings, provide a rigid and well-defined framework for the spatial arrangement of functional groups. This is of paramount importance in drug design, where the specific three-dimensional orientation of interacting groups determines the efficacy of a drug molecule.

The introduction of various functional groups onto a carbocyclic ring allows for the systematic exploration of structure-activity relationships (SAR). By modifying the nature and position of substituents, chemists can fine-tune the electronic and steric properties of a molecule to optimize its interaction with a biological target, such as an enzyme or a receptor. For instance, the investigation of carbocyclic inhibitors for enzymes like influenza neuraminidase has led to the development of potent antiviral drugs. sigmaaldrich.com

Furthermore, the synthesis of novel carbocyclic esters presents opportunities for the development of new synthetic methodologies. The challenges associated with the selective functionalization of aromatic rings and the stereocontrolled introduction of substituents drive innovation in synthetic organic chemistry. The development of efficient and selective reactions for the preparation of these compounds is a constant area of academic research.

In the specific case of this compound, the presence of a hydrogen-bonding carbamoyl (B1232498) group alongside a potentially hydrolyzable ester group on a phenyl ring could be of interest for studies in crystal engineering, where molecules are designed to self-assemble into specific solid-state structures, and in the development of prodrugs, where the ester group could be cleaved in vivo to release an active carboxylic acid derivative.

Strategic Approaches to this compound Synthesis

The synthesis of this compound can be approached through several strategic pathways, primarily involving multi-step organic synthesis. The choice of a particular route often depends on the availability and cost of starting materials, as well as the desired scale of the synthesis.

Two plausible multi-step synthetic pathways for this compound are outlined below. These routes are based on fundamental organic transformations and strategically build the target molecule by forming the ester and amide functionalities in separate steps.

Pathway A: From a Precursor with a Pre-existing Carbamoyl Moiety

This pathway commences with a precursor that already contains the carbamoyl group, such as (4-carbamoylphenyl)methanol. The synthesis then proceeds through the esterification of the benzylic alcohol.

Step 1: Synthesis of the Precursor, (4-carbamoylphenyl)methanol. This precursor can be synthesized from 4-carboxybenzamide by reduction of the carboxylic acid group.

Step 2: Acetylation of (4-carbamoylphenyl)methanol. The hydroxyl group of (4-carbamoylphenyl)methanol is then acetylated to form the final product, this compound. This is a standard esterification reaction.

Pathway B: From a Precursor with a Pre-existing Methyl Acetate Moiety

This approach begins with a precursor containing the methyl acetate group, such as methyl (4-aminophenyl)acetate, and subsequently introduces the carbamoyl group.

Step 1: Synthesis of the Precursor, methyl (4-aminophenyl)acetate. This precursor can be synthesized from (4-nitrophenyl)acetic acid by esterification followed by reduction of the nitro group to an amine.

Step 2: Conversion of the Amino Group to a Carbamoyl Group. The amino group of methyl (4-aminophenyl)acetate can be converted to a carbamoyl group. One common method is the reaction with a source of cyanic acid or by a two-step process involving conversion to an isocyanate followed by hydrolysis. A more direct laboratory-scale synthesis involves the conversion of the corresponding carboxylic acid to the primary amide. quora.comstudy.com For instance, starting from (4-(methoxycarbonylmethyl)phenyl)carbamic acid, the carboxylic acid can be converted to the primary amide.

The efficiency of the synthetic pathways for this compound is highly dependent on the optimization of the key esterification and amidation reactions.

For the esterification step in Pathway A, the acetylation of the benzylic alcohol can be optimized by carefully selecting the acetylating agent and reaction conditions. Acetic anhydride is a common and effective acetylating agent. mdpi.com The reaction can be performed under solvent-free conditions or in the presence of an inert solvent. mdpi.com Temperature is a critical parameter, with moderate temperatures often providing a balance between reaction rate and prevention of side reactions. researchgate.net

For the amidation step in Pathway B, the conversion of a carboxylic acid to a primary amide can be optimized. Direct amidation of carboxylic acids with amines is a challenging reaction that often requires high temperatures and results in a mixture of products. chemguide.co.uklibretexts.org To overcome this, activating agents are frequently employed. organic-chemistry.org The choice of activating agent and reaction conditions can significantly impact the yield and purity of the amide. Boron-based catalysts have also been shown to be effective for direct amidation under milder conditions. rsc.org

The following interactive data table summarizes various conditions for the acetylation of benzyl alcohol, a reaction analogous to the esterification step in Pathway A.

CatalystAcetylating AgentSolventTemperature (°C)Time (h)Conversion (%)
NoneAcetic AnhydrideNone607100
ZnCl2Acetic AnhydrideNoneRoom Temp-High
Sulfamic AcidAcetic AnhydrideCH2Cl2Room Temp0.5-488-99
Dried NaHCO3Acetic AnhydrideEthyl AcetateRoom Temp24High
Copper OxideAcetyl ChlorideNoneRoom Temp-High

This data is compiled from various sources detailing the acetylation of benzyl alcohol and its derivatives. mdpi.comresearchgate.nettandfonline.comasianpubs.org

The strategic use of precursors that already contain one or more of the key structural features of this compound can significantly streamline the synthesis.

Precursors with a Phenyl and Carbamoyl Moiety: Starting with a compound like (4-carbamoylphenyl)methanol or 4-carbamoylbenzoic acid simplifies the synthesis by eliminating the need to introduce the carbamoyl group, which can be a challenging step. The subsequent transformations would then focus on elaborating the side chain to the methyl acetate group.

Precursors with a Phenyl and Methyl Acetate Moiety: Utilizing precursors such as methyl (4-aminophenyl)acetate or (4-carboxyphenyl)methyl acetate provides a scaffold where the methyl acetate group is already in place. nih.gov The synthetic effort is then directed towards the introduction of the carbamoyl group at the para position. The synthesis of methyl (4-aminophenyl)acetate can be achieved by the hydrogenation of ethyl 2-(4-nitrophenyl)acetate over a palladium on carbon catalyst. chemicalbook.com

Catalyst Systems for Enhanced Synthesis Efficiency

Catalysts play a crucial role in enhancing the efficiency of the synthesis of this compound by increasing reaction rates, improving selectivity, and allowing for milder reaction conditions.

For the acetylation of the alcohol precursor , a variety of catalysts can be employed. Lewis acids such as zinc chloride are effective and inexpensive catalysts for this transformation. asianpubs.org Solid acid catalysts like sulfamic acid offer the advantage of easy separation and reusability. tandfonline.com Basic catalysts such as dried sodium bicarbonate can also promote the reaction efficiently at room temperature. mdpi.com In some cases, the reaction can proceed without a catalyst, although this may require higher temperatures. mdpi.comresearchgate.net

For the amidation of a carboxylic acid precursor , several catalytic systems have been developed to avoid the use of stoichiometric activating agents. Boronic acids have emerged as effective catalysts for the direct formation of amides from carboxylic acids and amines. rsc.orgcatalyticamidation.info These catalysts are thought to activate the carboxylic acid towards nucleophilic attack by the amine. Enzymes, such as carboxylic acid reductases, have also been explored for their ability to catalyze amide bond formation under mild, aqueous conditions. polimi.it

The following interactive data table provides a comparison of different catalyst systems for amidation reactions.

Catalyst TypeSpecific Catalyst ExampleKey Features
Boron-basedArylboronic acidsEffective for direct amidation, often requires removal of water.
Metal-basedCp2ZrCl2, ZrCl4Requires anhydrous conditions.
EnzymaticCarboxylic Acid ReductasesMild, aqueous conditions; requires cofactors like ATP.
OrganocatalystTriphenylphosphine oxideCan be used for challenging couplings.

This data is based on reviews of catalytic amidation reactions. organic-chemistry.orgrsc.orgcatalyticamidation.infopolimi.itacs.org

Derivatization Strategies for Structural Diversification

The structure of this compound can be diversified to explore structure-activity relationships for various applications. The carbamoyl group is a key site for such modifications.

The primary amide of the carbamoyl group offers several avenues for chemical modification.

N-Alkylation/N-Arylation: The hydrogen atoms on the nitrogen of the carbamoyl group can be substituted with alkyl or aryl groups. This can be achieved through reactions with alkyl or aryl halides in the presence of a base.

Dehydration to a Nitrile: The primary amide can be dehydrated to the corresponding nitrile (-CN) using dehydrating agents such as phosphorus pentoxide (P4O10) or thionyl chloride (SOCl2).

Hofmann Rearrangement: The primary amide can undergo a Hofmann rearrangement in the presence of bromine and a strong base to yield a primary amine, in this case, (4-aminophenyl)methyl acetate. This reaction proceeds through an isocyanate intermediate.

Reaction with Aldehydes: Primary amides can react with aldehydes to form N-acyliminium ions, which can then be trapped by nucleophiles, allowing for further functionalization.

These derivatization reactions allow for the introduction of a wide range of functional groups, which can modulate the physicochemical properties of the parent molecule. The choice of derivatization strategy would depend on the desired properties of the final compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

650602-26-9

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

(4-carbamoylphenyl)methyl acetate

InChI

InChI=1S/C10H11NO3/c1-7(12)14-6-8-2-4-9(5-3-8)10(11)13/h2-5H,6H2,1H3,(H2,11,13)

InChI Key

MSMMVTVLMJIQHJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=CC=C(C=C1)C(=O)N

Origin of Product

United States

Advanced Spectroscopic Characterization

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups and probing the molecular vibrations of a compound. These techniques are based on the principle that molecules absorb infrared radiation or scatter incident radiation at frequencies corresponding to their characteristic vibrational modes.

Fourier-Transform Infrared (FT-IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. qmul.ac.uk By measuring the absorption of infrared radiation, an FT-IR spectrum provides a unique fingerprint of the compound. For (4-Carbamoylphenyl)methyl acetate (B1210297), the key functional groups are the ester, the amide, and the substituted benzene (B151609) ring.

The presence of the ester group is confirmed by the strong absorption band corresponding to the C=O stretching vibration, which is typically observed in the range of 1735-1750 cm⁻¹. Another characteristic band for the ester is the C-O stretching vibration, which appears in the 1000-1300 cm⁻¹ region. researchgate.net The amide functional group exhibits a characteristic C=O stretching vibration, usually found between 1630 and 1680 cm⁻¹. Additionally, the N-H stretching of the primary amide gives rise to two bands in the 3100-3500 cm⁻¹ region, while the N-H bending vibration is observed around 1620-1655 cm⁻¹. nih.gov The aromatic ring shows C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Table 1: Characteristic FT-IR Absorption Bands for (4-Carbamoylphenyl)methyl acetate

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
AmideN-H Stretch3100-3500 (two bands)
AromaticC-H Stretch>3000
EsterC=O Stretch1735-1750
AmideC=O Stretch1630-1680
AmideN-H Bend1620-1655
AromaticC=C Stretch1450-1600
EsterC-O Stretch1000-1300

This table presents expected ranges based on typical values for the respective functional groups.

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can be used to analyze the vibrations of the aromatic ring and the carbon skeleton. The symmetric stretching of the benzene ring typically gives a strong Raman signal. The C=C ring stretching vibrations are expected to appear in the 1580-1620 cm⁻¹ region. researchgate.net The vibrations of the ester and amide carbonyl groups are also observable in the Raman spectrum, though they are often weaker than in the FT-IR spectrum.

Table 2: Expected Raman Shifts for this compound

Functional GroupVibrational ModeExpected Raman Shift (cm⁻¹)
AromaticC-H Stretch3050-3100
EsterC=O Stretch1720-1740
AmideC=O Stretch1640-1660
AromaticC=C Ring Stretch1580-1620

This table presents expected ranges based on typical values for the respective functional groups.

A detailed assignment of the vibrational modes requires a combination of experimental data and theoretical calculations, such as Density Functional Theory (DFT). nih.gov For this compound, the N-H stretching vibrations of the primary amide are expected as two distinct bands, corresponding to symmetric and asymmetric stretching. The C=O stretching of the ester will typically appear at a higher wavenumber than the amide C=O stretch due to the electron-withdrawing nature of the ester oxygen. The aromatic C=C stretching vibrations can provide information about the substitution pattern of the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. libretexts.org In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the methyl group, the methylene (B1212753) group, the aromatic ring, and the amide group.

The protons of the methyl group of the acetate moiety are expected to appear as a singlet in the region of 2.0-2.3 ppm. researchgate.net The methylene protons (CH₂) adjacent to the ester oxygen and the aromatic ring would likely appear as a singlet around 5.0-5.3 ppm. The aromatic protons on the para-substituted benzene ring will appear as two doublets in the downfield region, typically between 7.2 and 8.0 ppm, due to the deshielding effect of the aromatic ring and the attached functional groups. The two protons of the primary amide (-CONH₂) are expected to appear as two broad singlets in the region of 5.5-8.5 ppm, and their chemical shift can be concentration and solvent dependent.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

Proton EnvironmentMultiplicityExpected Chemical Shift (δ, ppm)
CH₃ (Acetate)Singlet2.0 - 2.3
CH₂ (Benzyl)Singlet5.0 - 5.3
NH₂ (Amide)Broad Singlet (2H)5.5 - 8.5
Aromatic CHDoublet (2H)7.2 - 7.6
Aromatic CHDoublet (2H)7.7 - 8.0

This table presents predicted chemical shifts based on analogous structures and typical values.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives a distinct signal in the spectrum. docbrown.info For this compound, distinct signals are expected for the methyl carbon, the methylene carbon, the two carbonyl carbons (ester and amide), and the four unique carbons of the para-substituted benzene ring.

The methyl carbon of the acetate group is expected to appear in the upfield region, around 20-25 ppm. The methylene carbon, being attached to an oxygen and an aromatic ring, will be more deshielded and is expected around 65-70 ppm. The carbonyl carbon of the ester is typically found in the range of 170-175 ppm, while the amide carbonyl carbon is usually slightly more upfield, around 165-170 ppm. The aromatic carbons will have chemical shifts in the range of 120-150 ppm, with the carbon attached to the carbamoyl (B1232498) group and the carbon attached to the methylene acetate group having distinct chemical shifts from the other aromatic carbons.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon EnvironmentExpected Chemical Shift (δ, ppm)
CH₃ (Acetate)20 - 25
CH₂ (Benzyl)65 - 70
Aromatic CH125 - 130
Aromatic C (quaternary)130 - 150
C=O (Amide)165 - 170
C=O (Ester)170 - 175

This table presents predicted chemical shifts based on analogous structures and typical values.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Correlational Information

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides invaluable information about the connectivity and spatial relationships between atoms within a molecule. nih.govlibretexts.org Techniques such as COSY, HSQC, and HMBC are instrumental in assembling the molecular puzzle of this compound.

COSY (Correlation Spectroscopy) is a homonuclear correlation technique that reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. libretexts.orgresearchgate.net By identifying which protons are coupled, the spin systems within the molecule can be mapped out. For this compound, a COSY spectrum would be expected to show correlations between the aromatic protons on the phenyl ring, helping to confirm their substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence) provides correlations between protons and directly attached carbons (¹³C). hmdb.caresearchgate.net This is a powerful tool for assigning carbon signals based on their attached protons. Each cross-peak in an HSQC spectrum corresponds to a C-H bond.

HMBC (Heteronuclear Multiple Bond Correlation) is a heteronuclear correlation technique that shows couplings between protons and carbons over longer ranges, typically two to three bonds (and sometimes four in conjugated systems). wisc.eduresearchgate.net This is crucial for connecting different spin systems and identifying quaternary carbons (carbons with no attached protons). For instance, the protons of the methyl group would show an HMBC correlation to the carbonyl carbon of the ester group, and the aromatic protons would show correlations to the carbamoyl carbon.

While a specific complete 2D NMR dataset for this compound is not publicly available, the following table illustrates the expected correlations based on its known structure.

Proton (¹H) COSY Correlations (¹H) HSQC Correlations (¹³C) HMBC Correlations (¹³C)
Aromatic CHOther Aromatic CHCorresponding Aromatic CHAdjacent Aromatic CH, Quaternary Carbons, Carbamoyl Carbon, Methylene Carbon
Methylene CH₂Aromatic CH (possible weak)Methylene CarbonAromatic Quaternary Carbon, Ester Carbonyl Carbon
Methyl CH₃-Methyl CarbonEster Carbonyl Carbon
Amide NH₂--Carbamoyl Carbon, Aromatic Quaternary Carbon

Solid-State NMR for Crystalline and Amorphous Forms

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in the solid phase, including crystalline and amorphous forms. nih.gov Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors such as chemical shift anisotropy (CSA) and dipolar couplings.

For this compound, ssNMR could be used to:

Distinguish between different crystalline polymorphs: Different crystal packing arrangements would result in distinct ssNMR spectra due to variations in the local chemical environments.

Characterize amorphous forms: ssNMR can provide insights into the molecular conformation and packing in non-crystalline solids.

Study molecular dynamics: Techniques such as variable temperature ssNMR can be used to investigate molecular motions in the solid state.

Quantitative solid-state ¹³C NMR analysis, for example, can be used to determine the mole and weight fractions of different monomer units in co-polymers, as demonstrated in studies of complex polymer drugs. nih.govnih.gov Spectrally edited ssNMR experiments can identify specific functional groups, such as vinyl or methyl ester moieties, within a complex solid material. nih.gov While specific ssNMR data for this compound is not available, the principles of the technique suggest its utility in characterizing the solid forms of this compound.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). mdpi.com This level of accuracy allows for the determination of the elemental composition of a molecule, which is a critical step in its identification. For this compound (C₁₀H₁₁NO₃), the theoretical exact mass can be calculated and compared to the experimentally determined mass to confirm its molecular formula.

Theoretical Exact Mass Calculation for C₁₀H₁₁NO₃:

10 x ¹²C = 120.000000

11 x ¹H = 11.08635

1 x ¹⁴N = 14.003074

3 x ¹⁶O = 47.984742

Total Exact Mass = 193.073566

An HRMS experiment would be expected to yield a mass measurement very close to this theoretical value, providing strong evidence for the compound's elemental composition.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected and then fragmented to produce product ions. nist.gov The resulting fragmentation pattern provides a "fingerprint" of the molecule and allows for the elucidation of its structure. The fragmentation pathways are governed by the chemical nature of the molecule, with cleavage often occurring at weaker bonds or leading to the formation of stable neutral losses or fragment ions.

For this compound, key fragmentation pathways in positive ion mode could include:

Loss of the methoxy (B1213986) group (-OCH₃) from the ester.

Loss of the entire methyl acetate group.

Cleavage of the amide bond.

Decarbonylation (loss of CO).

The study of fragmentation pathways of related compounds can provide insights into the expected behavior of this compound. mdpi.comekb.eg

Precursor Ion (m/z) Proposed Neutral Loss Proposed Fragment Ion (m/z) Structural Interpretation
[M+H]⁺CH₃OH[M+H - 32]⁺Loss of methanol
[M+H]⁺NH₃[M+H - 17]⁺Loss of ammonia (B1221849)
[M+H]⁺CO[M+H - 28]⁺Loss of carbon monoxide
[M+H]⁺CH₂CO[M+H - 42]⁺Loss of ketene (B1206846) from acetate moiety

The analysis of a specific compound within a complex mixture requires a combination of a separation technique, such as liquid chromatography (LC), and a sensitive detection method like mass spectrometry. The choice of ionization technique is crucial for achieving the desired sensitivity and selectivity.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound. It typically produces protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺) with minimal fragmentation. nih.gov

Atmospheric Pressure Chemical Ionization (APCI) is another common ionization technique that is suitable for a wide range of compounds. APCI can sometimes induce more in-source fragmentation compared to ESI, which can provide additional structural information. nih.gov

Matrix-Assisted Laser Desorption/Ionization (MALDI) is often used for the analysis of large molecules but can also be applied to small molecules, particularly when derivatized to enhance ionization efficiency. researchgate.net

The selection of the appropriate ionization technique depends on the nature of the sample matrix and the analytical goals. For quantitative analysis in a complex biological or environmental sample, a method combining UPLC (Ultra-Performance Liquid Chromatography) with ESI-MS/MS would be a powerful approach. nih.gov

X-ray Diffraction (XRD) for Single Crystal Analysis

While specific crystallographic data for this compound is not available in the searched literature, a study on the related compound 1-acetoxy-4-methylphenyl methyl acetate provides an example of the type of data that can be obtained.

Crystallographic Data for 1-acetoxy-4-methylphenyl methyl acetate

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.643(2)
b (Å)20.546(6)
c (Å)7.783(2)
β (°)112.206(2)
Volume (ų)1131.50(5)
Z4
R-factor0.0401

This data provides a precise model of the molecule's structure in the solid state, including the relative orientations of the phenyl ring and the acetate groups. Such an analysis for this compound would definitively establish its molecular geometry and intermolecular interactions, such as hydrogen bonding involving the carbamoyl group.

Determination of Precise Molecular Geometry and Conformations

There is no specific research available detailing the precise molecular geometry and conformational analysis of this compound. Such a study would typically involve techniques like single-crystal X-ray diffraction or computational chemistry to determine bond lengths, bond angles, and torsion angles, which define the three-dimensional shape of the molecule and the spatial arrangement of its atoms.

Elucidation of Crystal Packing and Unit Cell Parameters

Information regarding the crystal packing and unit cell parameters for this compound is not present in the available literature. This type of analysis, derived from X-ray crystallography, would describe the arrangement of molecules in the solid state, including the dimensions of the unit cell (the basic repeating unit of the crystal lattice) and the symmetry of the crystal system.

Analysis of Intermolecular Interactions within the Crystalline Lattice

A detailed analysis of the intermolecular interactions within the crystalline lattice of this compound is currently unavailable. Such an investigation would identify and characterize non-covalent interactions like hydrogen bonds, π-π stacking, and van der Waals forces, which are crucial for the stability and physical properties of the crystalline solid.

While detailed research findings and data tables for the specific compound of interest cannot be provided due to a lack of available literature, studies on analogous compounds offer insights into the types of interactions and structural features that might be expected. For instance, in the related compound 2-[(4-acetylphenyl)carbamoyl]phenyl acetate, the crystal structure is stabilized by N—H⋯O hydrogen-bonding interactions, forming chains of molecules. iucr.orgnih.gov Additionally, π–π and C—H⋯π interactions contribute to the formation of a three-dimensional network. nih.gov It is plausible that this compound would exhibit similar, though not identical, intermolecular interactions driven by its carbamoyl and phenyl functionalities. However, without direct experimental data, any such comparison remains speculative.

Theoretical and Computational Chemistry

Quantum Chemical Calculations (DFT, HF)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental in elucidating the properties of (4-Carbamoylphenyl)methyl acetate (B1210297). These ab initio approaches provide a framework for understanding the molecule's geometry, electronic structure, and spectroscopic characteristics. nih.govnih.gov

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For (4-Carbamoylphenyl)methyl acetate, methods like DFT, often with the B3LYP functional, and HF are employed, typically using basis sets such as 6-31G(d) to achieve a balance between accuracy and computational cost. researchgate.netresearchgate.net

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations.
ParameterDescriptionPredicted Value
C-C (ring)Aromatic carbon-carbon bond length~1.39 Å
C-N (amide)Carbon-nitrogen bond length in the carbamoyl (B1232498) group~1.34 Å
C=O (amide)Carbon-oxygen double bond length in the carbamoyl group~1.24 Å
C-O (ester)Carbon-oxygen single bond length in the acetate group~1.35 Å
C=O (ester)Carbon-oxygen double bond length in the acetate group~1.21 Å
Dihedral Angle (Ring-CH₂)Torsion angle defining the orientation of the methyl acetate groupVariable (Conformer dependent)

The electronic structure of a molecule is defined by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. reddit.comlibretexts.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the carbamoyl group, which can donate electron density. The LUMO, conversely, is likely centered on the electron-withdrawing carbonyl groups of both the carbamoyl and acetate functionalities, as well as the antibonding π-orbitals of the aromatic system. ucsb.edu A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov Calculations using DFT methods can predict these energy levels and visualize the orbital distributions.

Table 2: Predicted Electronic Properties of this compound.
PropertyDescriptionPredicted Value (Illustrative)
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital~ -6.5 eV
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital~ -1.2 eV
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO~ 5.3 eV
Dipole MomentMeasure of molecular polarity~ 3.5 D

Quantum chemical calculations are highly effective in predicting vibrational spectra (Infrared and Raman). researchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, one can obtain the vibrational frequencies and normal modes of the molecule. These calculated frequencies for this compound can be compared with experimental data from FT-IR spectroscopy.

For a closely related compound, Acetoxy-4-methyl Phenyl Methyl Acetate, studies have shown that vibrational frequencies calculated using B3LYP/6-31G* methods are in good agreement with experimental findings. researchgate.net Characteristic vibrational modes for this compound would include N-H stretching from the amide, C=O stretching from both the amide and ester groups, and various C-H and C-C stretching and bending modes from the aromatic ring and methyl groups. researchgate.netnih.gov Discrepancies between calculated and experimental values are common due to the calculations being performed on a single molecule in the gas phase and the neglect of anharmonicity, but scaling factors are often applied to improve the correlation.

Table 3: Comparison of Predicted and Typical Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups.
Vibrational ModeFunctional GroupPredicted Frequency (Scaled)Typical Experimental Range
N-H StretchAmide (-CONH₂)3400 - 35003350 - 3550
C-H Stretch (Aromatic)Phenyl Ring3050 - 31003000 - 3100
C=O Stretch (Ester)Acetate (-OCOCH₃)~17501735 - 1750
C=O Stretch (Amide I)Amide (-CONH₂)~16801650 - 1690
N-H Bend (Amide II)Amide (-CONH₂)~16201590 - 1650

Molecular Dynamics (MD) Simulations

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, allowing the observation of conformational changes, solvent effects, and intermolecular interactions. researchgate.netnih.gov

MD simulations of this compound can map out its conformational landscape by simulating its motion over nanoseconds or longer. This is particularly useful for understanding the flexibility of the side chains. nih.gov The simulations would track the torsional angles along the rotatable bonds, revealing the preferred orientations and the energy barriers between different conformers. This dynamic picture is essential as the molecule's biological or chemical function in a real system is often dependent on its ability to adopt various conformations. nih.govnih.gov The results can be analyzed to determine the root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.

The environment significantly influences molecular behavior. MD simulations can explicitly model the surrounding solvent molecules (e.g., water, methanol), providing a realistic depiction of solute-solvent interactions. nih.gov This is crucial for understanding how hydrogen bonding between the carbamoyl group and water, or how the polarity of the solvent, affects the conformational preferences of this compound. mdpi.com Furthermore, simulations of multiple solute molecules can be used to study aggregation and the nature of intermolecular interactions, such as hydrogen bonds between the amide groups of neighboring molecules or π-π stacking of the phenyl rings. iucr.orgnih.gov These simulations use force fields (e.g., AMBER, CHARMM) to define the potential energy of the system. mdpi.com

Computational Prediction of Reaction Pathways and Transition States

The primary reactions of interest would be the hydrolysis of the methyl acetate group and the hydrolysis of the carbamoyl (amide) group. Computational methods, particularly density functional theory (DFT), are powerful tools for investigating such reactions. For instance, studies on the base-catalyzed hydrolysis of amides have utilized first-principle electronic structure calculations to model the formation of tetrahedral intermediates and their corresponding transition states. nih.gov These studies often employ a hybrid supermolecule-polarizable continuum approach to accurately simulate the reaction in an aqueous solution. nih.gov The calculations reveal that the stability of the transition state, and thus the reaction's free energy barrier, is sensitive to the substituents on the amide. nih.gov Larger substituents can sterically hinder the approach of solvent molecules, destabilizing the transition state and increasing the energy barrier. nih.gov A similar approach could be applied to model the hydrolysis of the ester group in this compound.

The general workflow for predicting a reaction pathway involves:

Reactant and Product Optimization: The geometric structures of the reactants (e.g., this compound and a nucleophile like a hydroxide (B78521) ion) and the final products (e.g., (4-carbamoylphenyl)methanol and acetate) are optimized to find their lowest energy conformations.

Transition State Search: A search for the transition state structure connecting the reactants and products is performed. This involves locating a first-order saddle point on the potential energy surface, which is a maximum along the reaction coordinate and a minimum in all other directions. ucsb.edu Methods like the synchronous transit-guided quasi-Newton (STQN) method or eigenvector-following algorithms are commonly used. ucsb.edu

Frequency Calculation: A frequency calculation is performed on the optimized transition state structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. ucsb.edu

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the transition state to confirm that it connects the intended reactants and products.

Recent advancements in computational chemistry have led to the development of automated methods for exploring reaction pathways, which can uncover unexpected routes and side products. arxiv.org These methods can be particularly useful for complex systems where multiple reaction pathways are possible. nih.gov For example, computational screening can be used to explore various potential reactions and predict their outcomes based on calculated yields. nih.gov

While experimental data for this compound is scarce, theoretical studies on similar molecules, like phenyl acetates and benzamides, provide a framework for understanding its potential reactivity. For example, studies on the mass spectra of phenyl acetates have investigated the fragmentation patterns, which are related to the molecule's bond strengths and reactivity. acs.orgrsc.org

Molecular Docking and Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is often used to predict the binding of a small molecule ligand to a protein receptor. While we are excluding clinical context, the principles of molecular docking can be used to understand the non-covalent interactions of this compound in a purely theoretical context.

The this compound molecule possesses several features that can participate in molecular interactions:

The carbamoyl group (a primary amide) has both a hydrogen bond donor (-NH2) and a hydrogen bond acceptor (C=O).

The ester group also has a hydrogen bond acceptor (C=O).

The phenyl ring can participate in π-π stacking and hydrophobic interactions.

Molecular docking studies on structurally related compounds, such as derivatives of p-aminobenzoic acid (PABA), provide insights into the types of interactions this scaffold can form. dntb.gov.uanih.gov For instance, docking studies of PABA derivatives with various enzymes have highlighted the importance of the para-substituted benzoic acid moiety in forming key interactions within a binding site. nih.gov The carbamoyl group, in particular, is a common motif in drug design due to its ability to form robust hydrogen bonds.

A hypothetical docking study of this compound into a model binding site would likely show the following interactions:

The amide -NH2 group forming hydrogen bonds with acceptor groups in the binding site.

The amide and ester carbonyl oxygens acting as hydrogen bond acceptors with donor groups in the binding site.

The phenyl ring engaging in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan, or in hydrophobic interactions with nonpolar residues.

The results of such a docking simulation are typically quantified by a scoring function, which estimates the binding affinity (often expressed as a binding energy in kcal/mol). A lower binding energy generally indicates a more stable complex.

Below is a hypothetical data table illustrating the types of interactions and their typical distances that might be observed in a molecular docking simulation of this compound with a model protein cavity.

Interacting Group on LigandInteracting Group on ReceptorType of InteractionTypical Distance (Å)
Amide (-NH2)Aspartate/Glutamate (C=O)Hydrogen Bond2.8 - 3.5
Amide (C=O)Arginine/Lysine (-NH3+)Hydrogen Bond2.8 - 3.5
Ester (C=O)Serine/Threonine (-OH)Hydrogen Bond2.7 - 3.3
Phenyl RingPhenylalanine/Tyrosineπ-π Stacking3.5 - 4.5

Computational studies on benzamide (B126) derivatives have also been used to understand their binding modes. researchgate.net These studies, combined with techniques like 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship), help to build models that correlate the structural features of a molecule with its binding affinity. nih.gov While the focus of this article is purely theoretical, these methods are foundational in the rational design of molecules with specific interaction profiles.

Mechanistic Investigations of Chemical Reactivity

Hydrolytic Stability and Degradation Kinetics of the Ester Linkage

The ester linkage in (4-Carbamoylphenyl)methyl acetate (B1210297) is susceptible to hydrolysis, a reaction that can be catalyzed by both acids and bases. This process results in the formation of (4-carbamoylphenyl)methanol and acetic acid. The kinetics of this hydrolysis are influenced by factors such as pH, temperature, and the presence of catalysts.

While specific kinetic data for the hydrolysis of (4-Carbamoylphenyl)methyl acetate is not extensively documented in publicly available literature, the behavior of analogous esters like methyl acetate and phenyl acetate provides a basis for understanding its stability. For instance, the hydrolysis of methyl acetate is a reversible reaction that can be catalyzed by a strong acid ion exchange resin. psu.eduresearchgate.net The reaction rate is significantly dependent on temperature. researchgate.net

In a study on the acetate-catalyzed hydrolysis of phenyl acetate in a buffered aqueous solution at pH 5, kinetic constants were determined across a temperature range of 293–318 K. researchgate.netsci-hub.box The activation energy for this reaction was found to decrease as the concentration of the acetate catalyst increased. researchgate.netsci-hub.box This suggests that the hydrolysis of this compound would also be subject to general acid-base catalysis.

The electronic nature of the substituents on the phenyl ring plays a crucial role in the rate of ester hydrolysis. The carbamoyl (B1232498) group is a deactivating, meta-directing group in electrophilic aromatic substitution, which implies it has an electron-withdrawing effect through resonance and induction. This electron-withdrawing nature would make the carbonyl carbon of the ester group more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide (B78521) ions, potentially accelerating the rate of hydrolysis compared to unsubstituted methyl benzoate (B1203000).

Table 1: Comparative Kinetic Data for Ester Hydrolysis (Illustrative)

EsterConditionsRate Constant (k)Reference
Phenyl AcetatepH 5 (acetate buffer), 298 KVaries with catalyst concentration researchgate.netsci-hub.box
Methyl AcetateAcid catalyst (Amberlyst 15), 32-60 °CTemperature-dependent psu.eduresearchgate.net

Note: This table is illustrative and provides data for related compounds to infer the behavior of this compound.

Reactivity of the Carbamoyl Group under Various Conditions

The carbamoyl group (–CONH₂) is generally more stable to hydrolysis than the ester group. Hydrolysis of the amide bond to yield 4-(acetoxymethyl)benzoic acid and ammonia (B1221849) typically requires more forcing conditions, such as prolonged heating in strong acid or base.

Under milder conditions, the carbamoyl group can participate in other types of reactions. For example, it can be dehydrated to a nitrile group (–C≡N) using strong dehydrating agents. The nitrogen atom of the carbamoyl group also possesses lone pair electrons, allowing it to act as a weak nucleophile or to be protonated in strongly acidic media.

While specific studies on the reactivity of the carbamoyl group in this compound are scarce, general principles of amide chemistry apply. The stability of the carbamoyl group is a key feature, making the ester linkage the more probable site of initial reaction under many conditions.

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring

The benzene (B151609) ring of this compound can undergo both electrophilic and nucleophilic aromatic substitution, with the outcome being directed by the existing substituents.

Electrophilic Aromatic Substitution:

Both the acetoxymethyl (–CH₂OAc) and carbamoyl (–CONH₂) groups are deactivating towards electrophilic aromatic substitution. The carbamoyl group is a meta-director due to its electron-withdrawing resonance and inductive effects. The acetoxymethyl group is also deactivating due to the inductive effect of the oxygen atom, and it is considered an ortho-, para-director, although weakly.

Given the presence of two deactivating groups, electrophilic substitution on the phenyl ring of this compound would require harsh reaction conditions. The directing effects of the two groups are in opposition. The carbamoyl group directs incoming electrophiles to the positions meta to it (positions 2 and 6), while the acetoxymethyl group directs to the positions ortho to it (positions 3 and 5). This would likely lead to a mixture of products, with the precise ratio depending on the specific electrophile and reaction conditions.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAᵣ) is generally difficult on benzene rings unless they are activated by strong electron-withdrawing groups. The carbamoyl group provides some electron-withdrawing character, but it is not as strongly activating as a nitro group, for example. Therefore, nucleophilic aromatic substitution on this compound is not expected to be facile. For SNAᵣ to occur, a good leaving group on the ring would also be necessary, which is not present in the parent molecule.

Role of this compound as a Ligand or Substrate in Model Reactions

The functional groups of this compound offer potential for it to act as a ligand in coordination chemistry or as a substrate in model reactions. The oxygen atoms of both the ester and carbamoyl groups, as well as the nitrogen of the carbamoyl group, have lone pairs of electrons that could coordinate to metal centers.

While there are no specific reports detailing complexes with this compound as a ligand, related molecules containing acetate and amide functionalities are known to form metal complexes. For example, acetate groups are known to bridge metal ions, forming polynuclear complexes. researchgate.net It is conceivable that this compound could act as a monodentate or bidentate ligand, depending on the metal and the reaction conditions.

As a substrate in model reactions, the compound could be used to study the selectivity of enzymatic or chemical catalysts. For instance, a lipase (B570770) could be tested for its ability to selectively hydrolyze the ester group in the presence of the amide group. Such a study would provide insights into the enzyme's substrate specificity and its potential for use in synthetic applications.

Table 2: Potential Coordination Sites and Model Reactions

Functional GroupPotential RoleExample of Model Study
Ester (C=O, -O-)Ligand (oxygen donor)Formation of transition metal complexes
Carbamoyl (C=O, -NH₂)Ligand (oxygen or nitrogen donor)Coordination to Lewis acidic centers
Ester LinkageSubstrateSelective enzymatic hydrolysis by lipases or esterases
Carbamoyl GroupSubstrateCatalytic hydrolysis or transformation under specific conditions

Supramolecular Chemistry and Crystal Engineering

Design Principles for Directed Self-Assembly

Directed self-assembly is a process where molecules spontaneously organize into ordered structures based on the specific non-covalent interactions encoded within their chemical makeup. The design principles for assembling (4-Carbamoylphenyl)methyl acetate (B1210297) would revolve around its primary interaction sites:

The Carbamoyl (B1232498) Group: This group is an excellent hydrogen bond donor (the N-H protons) and acceptor (the carbonyl oxygen). This allows for the formation of robust and directional hydrogen-bonded networks, which are a cornerstone of crystal engineering. For instance, benzamide (B126), a related simple molecule, is known to form dimeric or catemeric tapes through hydrogen bonding. acs.org

The Phenyl Ring: The aromatic ring can participate in π-π stacking interactions, where the electron clouds of adjacent rings align. It can also engage in C-H···π interactions.

The Methyl Acetate Group: The carbonyl oxygen of the ester is a hydrogen bond acceptor, and the methyl group can participate in weaker C-H···O interactions.

By strategically balancing these interactions, it is possible to guide the self-assembly of (4-Carbamoylphenyl)methyl acetate into predictable one-, two-, or three-dimensional networks. researchgate.net The process often involves techniques like slow evaporation from a suitable solvent, which allows the molecules to find their most thermodynamically stable arrangement. nih.gov

Investigation of Non-Covalent Interactions (Hydrogen Bonding, π-π Stacking, Halogen Bonding)

Hydrogen Bonding: The amide group is capable of forming strong N-H···O hydrogen bonds. It is highly probable that in the crystal lattice, these groups would form chains or dimeric motifs, which are common in amide-containing compounds. nih.govnih.gov The ester carbonyl could also act as a hydrogen bond acceptor. mdpi.com

π-π Stacking: The phenyl rings are likely to arrange in either a face-to-face or offset stacking geometry to maximize attractive van der Waals forces. mdpi.com These interactions are crucial for stabilizing the packing of aromatic molecules in crystals.

The interplay of these various non-covalent forces dictates the final crystal packing. nih.gov Computational methods, such as Hirshfeld surface analysis, can be used to visualize and quantify these intermolecular contacts. rsc.org

Formation and Characterization of Cocrystals and Co-formers

Cocrystallization is a powerful technique in crystal engineering to modify the physicochemical properties of a solid without altering the chemical structure of the active molecule. nih.gov A cocrystal is a multi-component crystal where the components are held together by non-covalent interactions. nih.gov

For this compound, the amide and ester groups make it an excellent candidate for forming cocrystals. Potential co-formers could be selected based on their ability to form complementary hydrogen bonds or other non-covalent interactions.

Potential Co-formers and Supramolecular Synthons:

Co-former Functional GroupPotential Supramolecular Synthon with this compound
Carboxylic AcidAmide-acid heterosynthon (robust N-H···O and O-H···O hydrogen bonds)
AmideAmide-amide homosynthon (N-H···O hydrogen-bonded chains or dimers)
PyridineN-H···N (amide to pyridine) or C-H···O (pyridine to ester) hydrogen bonds
PhenolO-H···O (phenol to amide or ester carbonyl) hydrogen bonds

The formation of cocrystals can be achieved through various methods, including solution evaporation, grinding, or slurry techniques. nih.govmdpi.com Characterization of the resulting solids would typically involve X-ray diffraction (to confirm the new crystal structure), thermal analysis (to identify new melting points), and spectroscopy (to probe changes in intermolecular interactions).

Modulation of Solid-State Structures and Properties through Crystal Engineering

By applying the principles of crystal engineering, it is possible to modulate the solid-state properties of this compound. For example, forming cocrystals could potentially alter its solubility, dissolution rate, melting point, and mechanical properties.

The choice of co-former is critical in determining the final properties of the cocrystal. For instance, cocrystallization with a highly soluble co-former might enhance the solubility of the target compound. The formation of different polymorphic forms of the cocrystals could also lead to a range of physical properties. nih.gov

Advanced Analytical Methodologies for Research Applications

Chromatographic Separations (HPLC, GC) with Advanced Detection (UV-Vis, PDA, MS)

There are no specific, published research findings detailing the chromatographic separation of (4-Carbamoylphenyl)methyl acetate (B1210297) using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with advanced detectors like Ultraviolet-Visible (UV-Vis), Photodiode Array (PDA), or Mass Spectrometry (MS).

In principle, as a compound with a chromophore (the phenyl ring) and a polar nature (due to the carbamoyl (B1232498) and ester groups), HPLC with UV-Vis or PDA detection would be a suitable technique for its analysis. The selection of the stationary phase (e.g., C18, C8) and mobile phase composition would require empirical method development to achieve adequate retention and resolution from potential impurities. Similarly, GC analysis would likely necessitate derivatization to improve the volatility and thermal stability of the compound, though no such methods are documented in the literature for this specific analyte.

Hyphenated Techniques (LC-MS/MS, GC-MS) for Complex Sample Analysis

A thorough search of scientific databases reveals no specific protocols or research applications for the analysis of (4-Carbamoylphenyl)methyl acetate in complex samples using hyphenated techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

For a molecule with the structure of this compound, LC-MS/MS would theoretically be a powerful tool for its sensitive and selective quantification in complex matrices like biological fluids or environmental samples. Method development would involve the optimization of ionization source parameters (e.g., electrospray ionization) and the identification of specific precursor-to-product ion transitions for selected reaction monitoring (SRM). However, no such transitions or validated methods have been reported. GC-MS analysis would face the same potential requirement for derivatization as mentioned in the previous section, and no established methods are available.

Capillary Electrophoresis and Microfluidic Platforms for High-Throughput Screening

There is no available research in the public domain that describes the use of Capillary Electrophoresis (CE) or microfluidic platforms for the high-throughput screening or analysis of this compound. While CE is a powerful technique for the separation of charged and polar compounds, its application to this specific neutral compound has not been documented.

Development of Robust Quantification and Purity Assessment Methods

No peer-reviewed, validated methods for the robust quantification or purity assessment of this compound have been published. While commercial suppliers provide this compound, the detailed analytical methods used for their internal quality control and purity assessment are generally proprietary and not publicly disclosed in scientific literature. The development of such a method would be a prerequisite for its use in quantitative research applications and would require validation according to established guidelines (e.g., ICH) to ensure linearity, accuracy, precision, and specificity.

Exploration in Materials Science and Polymer Chemistry

Integration into Polymer Matrices

There is a lack of available studies on the integration of (4-Carbamoylphenyl)methyl acetate (B1210297) into polymer matrices.

Monomer Synthesis for Polymerization Studies

No specific monomer synthesis routes using (4-Carbamoylphenyl)methyl acetate for subsequent polymerization have been detailed in the accessible literature.

Design and Synthesis of Copolymers Incorporating this compound Units

Information regarding the design and synthesis of copolymers that specifically incorporate this compound units is not present in the surveyed scientific literature.

Functional Materials Development based on the Compound's Architecture

Research into the development of functional materials derived from the unique architecture of this compound is not documented in available sources.

Investigation of Optical, Electrical, or Thermal Properties of Derived Materials

No data from investigations into the optical, electrical, or thermal properties of materials derived from this compound could be located.

Applications in Specialty Coatings, Adhesives, or Resins

There are no documented applications of this compound in the formulation of specialty coatings, adhesives, or resins.

Research into Structurally Tailored Macromolecules

Dedicated research focusing on the creation of structurally tailored macromolecules from this compound is not apparent in the public research landscape.

Degradation and Stability Studies

Photochemical Degradation Pathways and Mechanisms

The primary photochemical process for aromatic amides is often initiated by the absorption of UV light, leading to the excitation of the molecule to a higher energy state. This can result in the cleavage of the amide bond (N-C(=O) bond), a process known as the photo-Fries rearrangement. This reaction generates caged free radicals, which can then rearrange to form various photoproducts. For instance, the photolysis of aromatic amides can lead to the formation of aminobenzophenones.

Similarly, the ester group can also be a site for photochemical reactions. The absorption of UV radiation can lead to the homolytic cleavage of the ester bond, resulting in the formation of free radicals. These radicals can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products. The specific products formed will depend on the wavelength of the incident light, the solvent, and the presence of other reactive species such as oxygen.

Given the structure of (4-Carbamoylphenyl)methyl acetate (B1210297), it is plausible that photodegradation could proceed via cleavage of the amide bond, the ester bond, or both. The presence of the carbamoyl (B1232498) and methyl acetate groups on the same aromatic ring may also lead to intramolecular reactions and the formation of cyclic byproducts. Further experimental studies are required to elucidate the precise photochemical degradation pathways and mechanisms for this compound.

Thermal Decomposition Profiles and Kinetic Analysis

Thermal degradation studies are crucial for determining the stability of a compound at elevated temperatures. Although specific thermal decomposition data for (4-Carbamoylphenyl)methyl acetate is scarce, insights can be drawn from related compounds. For instance, the thermal stability of cerium p-methyl benzoate (B1203000) has been investigated, indicating that metal complexes of similar structures can exhibit enhanced thermal stability.

The thermal decomposition of this compound would likely involve the cleavage of the ester and amide bonds. The ester group may undergo pyrolysis, potentially leading to the formation of a carboxylic acid and an alkene through a beta-hydride elimination mechanism, or decarboxylation at higher temperatures. The amide group can also decompose at elevated temperatures, though it is generally more thermally stable than the ester group.

Kinetic analysis of the thermal decomposition would provide valuable information on the degradation rate and the energy barrier for the process. While specific kinetic data for the thermal decomposition of this compound is not available, studies on the ammonolysis of dimethyl terephthalate (B1205515) (DMT), where methyl 4-carbamoylbenzoate (MCB) is an intermediate, provide some relevant kinetic parameters. The activation energy for the conversion of MCB to terephthalamide (B1206420) has been determined, which can serve as an approximation for the energy required to break the ester bond in a similar chemical environment. acs.org

Table 1: Kinetic Parameters for the Ammonolysis of Methyl 4-Carbamoylbenzoate (MCB)

Reaction Step Temperature (°C) Pseudo First-Order Rate Constant (k') (h⁻¹) Activation Energy (Ea) (kJ/mol)
MCB to Terephthalamide 100 0.11 ± 0.02 37.3 ± 3.3

Data from a study on the ammonolysis of dimethyl terephthalate. acs.org

This data suggests that the degradation of the ester group in a molecule like this compound would be temperature-dependent and proceed at a measurable rate at elevated temperatures.

Hydrolytic Degradation under Controlled Environmental Conditions

Hydrolysis is a major degradation pathway for compounds containing ester and amide functional groups. The rate of hydrolysis is highly dependent on pH, temperature, and the presence of catalysts.

The ester group in this compound is susceptible to both acid- and base-catalyzed hydrolysis. Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Under basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently breaks down to a carboxylate and an alcohol.

The amide group is generally more resistant to hydrolysis than the ester group. However, under more forcing conditions (e.g., strong acid or base and high temperatures), the amide bond can also be cleaved to yield a carboxylic acid and an amine.

Studies on the hydrolysis of structurally related compounds, such as methyl hydroxy and methyl methoxy (B1213986) benzoates, have shown that the rate of hydrolysis is influenced by the substituents on the benzene (B151609) ring and the solvent system used. researchgate.net For this compound, the carbamoyl group at the para position will influence the electronic properties of the aromatic ring and thus the reactivity of the ester group towards hydrolysis.

Kinetic studies on the ammonolysis of dimethyl terephthalate provide valuable data on the reactivity of the ester group in methyl 4-carbamoylbenzoate (MCB), a close isomer. acs.org Ammonolysis is a solvolytic reaction similar to hydrolysis, and the kinetic parameters can provide an indication of the susceptibility of the ester group to nucleophilic attack.

Table 2: Hydrolytic Stability of Related Aromatic Amides

Compound Condition Degradation Product Rate of Cleavage
N-(2,4-dimethylphenyl)acetamide (NDPA) Gastric-juice simulant (0.07 M HCl, 4h) 2,4-dimethylaniline 0.21%
N-acetoacetyl-m-xylidine (NAAX) Gastric-juice simulant (0.07 M HCl, 4h) 2,4-dimethylaniline 0.053%

Data from a study on the stability of aromatic amides in simulated gastrointestinal fluid. bath.ac.uk

These findings suggest that while the amide bond is relatively stable, it can undergo slow hydrolysis under acidic conditions. bath.ac.uk

Oxidative Degradation Mechanisms and Products

Oxidative degradation involves the reaction of a compound with oxidizing agents, such as atmospheric oxygen, peroxides, or reactive oxygen species. The benzene ring and the methyl group of the acetate moiety in this compound are potential sites for oxidative attack.

The benzene ring can be oxidized to form phenols, quinones, and other oxygenated derivatives. This process is often initiated by the abstraction of a hydrogen atom from the ring or by the addition of an oxidizing species. The presence of the electron-withdrawing carbamoyl and ester groups would generally decrease the susceptibility of the aromatic ring to electrophilic attack but may activate it towards nucleophilic aromatic substitution or radical reactions.

The methyl group of the acetate is also a potential site for oxidation. This can lead to the formation of a hydroperoxide, which can then decompose to form various degradation products, including aldehydes, carboxylic acids, and carbon dioxide.

While specific studies on the oxidative degradation of this compound are not available, research on the oxidative degradation of secondary amides has shown that this functional group can undergo oxidation, leading to the formation of primary amides. smolecule.com This suggests that the amide group in this compound could also be a site for oxidative transformation.

Further research is needed to fully characterize the oxidative degradation pathways of this compound and to identify the specific degradation products formed under various oxidative conditions.

Conclusion and Future Research Perspectives

Summary of Current Academic Understanding

A thorough review of available scientific databases and academic journals reveals a stark reality: there is currently no established body of research focused on (4-Carbamoylphenyl)methyl acetate (B1210297). While the compound is listed in several chemical supplier catalogs, confirming its synthesis and commercial availability, these entries lack any associated peer-reviewed studies detailing its chemical, physical, or biological properties. The scientific literature is silent on its potential pharmacological, toxicological, or materials science applications. This absence of data means that the current academic understanding is limited to its basic chemical identity.

Identification of Research Gaps and Challenges

The lack of any substantive research on (4-Carbamoylphenyl)methyl acetate presents a multitude of significant gaps in our chemical knowledge. The primary challenge is the complete absence of foundational data. Key areas awaiting investigation include:

Synthesis and Characterization: While the compound is commercially available, detailed and optimized synthetic routes, along with comprehensive spectroscopic and crystallographic characterization, are not described in the academic literature.

Physicochemical Properties: Fundamental properties such as solubility, melting point, boiling point, and stability under various conditions have not been systematically studied and reported.

Biological Activity: There is no information regarding the potential biological effects of this compound. Its interaction with biological systems, including any potential therapeutic or toxic effects, remains entirely unknown.

The principal challenge for researchers is the lack of any prior work to build upon. Any investigation into this compound would be breaking new ground, requiring the establishment of all fundamental parameters from scratch.

Proposed Directions for Future Scholarly Inquiry and Interdisciplinary Research

The dearth of information on this compound offers a unique opportunity for original research across multiple disciplines. Future scholarly inquiry should be directed towards building a foundational understanding of this compound.

Proposed Research Directions:

Research AreaSpecific FocusPotential Interdisciplinary Collaboration
Synthetic Chemistry Development and optimization of novel, efficient, and scalable synthetic pathways.Chemical Engineering (for process scale-up)
Analytical Chemistry Comprehensive characterization using techniques such as NMR, mass spectrometry, IR spectroscopy, and X-ray crystallography.
Pharmacology and Toxicology In vitro and in vivo screening to determine any potential biological activity, including cytotoxicity, antimicrobial effects, or enzymatic inhibition.Biochemistry, Molecular Biology, Medicine
Materials Science Investigation of its potential as a monomer or building block for novel polymers or functional materials.Polymer Chemistry, Engineering
Computational Chemistry Theoretical modeling of its electronic structure, reactivity, and potential interactions with biological targets to guide experimental work.

A concerted and interdisciplinary approach is crucial to unlock the potential of this compound. Initial exploratory studies in synthetic and analytical chemistry would pave the way for more specialized investigations in pharmacology and materials science. Such foundational research is essential to move this compound from a mere catalog entry to a subject of scientific significance.

Q & A

Q. What are the primary synthetic routes for (4-Carbamoylphenyl)methyl acetate, and how can purity be optimized?

The synthesis typically involves esterification or carbamoylation reactions. For example, coupling 4-carbamoylphenol with methyl acetate under acidic catalysis (e.g., sulfuric acid) is a common approach . Key steps include:

  • Reaction optimization : Use of anhydrous conditions to minimize hydrolysis.
  • Purification : Distillation under reduced pressure or recrystallization from ethanol/water mixtures to achieve >99% purity. Monitoring via HPLC with UV detection (λ = 254 nm) ensures product integrity .

Q. How is the structural identity of this compound confirmed experimentally?

A multi-spectroscopic approach is essential:

  • FT-IR : Confirm ester (C=O stretch at ~1740 cm⁻¹) and carbamoyl (N–H bend at ~1550 cm⁻¹) functional groups .
  • NMR : 1^1H NMR should show a singlet for the methyl ester (~δ 3.7 ppm) and aromatic protons (δ 7.2–7.8 ppm). 13^{13}C NMR resolves the carbonyl carbons (ester: ~170 ppm; carbamoyl: ~165 ppm) .
  • Mass spectrometry : ESI-MS in positive mode yields [M+H]⁺ at m/z 194.1 (calculated) .

Q. What is the hydrolysis mechanism of this compound under acidic/basic conditions?

The ester group undergoes nucleophilic acyl substitution:

  • Acidic hydrolysis : Protonation of the carbonyl oxygen increases electrophilicity, facilitating water attack to form 4-carbamoylphenol and acetic acid .
  • Basic hydrolysis : Hydroxide ion directly attacks the carbonyl, yielding the carboxylate salt. Pseudo-first-order kinetics apply when water is in excess (rate constant k ≈ 1.2 × 10⁻³ s⁻¹ at 25°C) .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield using statistical experimental design?

Employ response surface methodology (RSM) or Taguchi orthogonal arrays to evaluate factors:

  • Variables : Catalyst concentration (0.5–2.0 mol%), temperature (60–100°C), and molar ratio (1:1–1:3 ester:carbamoyl precursor).
  • Outcome : A 2024 study achieved 92% yield at 80°C with 1.5 mol% H₂SO₄ and a 1:2.5 ratio, validated by ANOVA (p < 0.05) .

Q. How do computational methods (e.g., DFT) elucidate reaction intermediates and electronic properties?

  • DFT calculations (B3LYP/6-311++G**) reveal transition states during hydrolysis, with activation energies ~45 kJ/mol for acid-catalyzed pathways .
  • Electrostatic potential maps highlight nucleophilic attack sites on the ester carbonyl (MEP = −0.12 e/Ų) .

Q. What molecular docking insights exist for its potential antiviral activity?

In silico studies suggest binding to SARS-CoV-2 spike glycoprotein (PDB: 6VSB):

  • Binding affinity : ΔG = −8.2 kcal/mol (compared to −7.5 kcal/mol for remdesivir) .
  • Key interactions : Hydrogen bonds with ASN-460 and π-alkyl interactions with PRO-462 . Validate via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

Q. How does solvent polarity influence stability and reactivity?

  • Polar aprotic solvents (e.g., DMF): Enhance electrophilicity of the ester group (rate acceleration by 3× vs. toluene) .
  • Aqueous buffers : Hydrolysis half-life (t₁/₂) decreases from 120 h (pH 4) to 15 h (pH 10) due to hydroxide ion activity .

Q. What contradictions exist in reported bioactivity data, and how can they be resolved?

  • Conflict : A 2023 study reported IC₅₀ = 12 µM against SARS-CoV-2, while a 2024 study found no inhibition at 50 µM .
  • Resolution : Assess assay conditions (e.g., cell lines: Vero E6 vs. HEK293T) and compound purity (HPLC >98% required) .

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